molecular formula C13H17ClN2O2 B1677376 莫氯贝胺 CAS No. 71320-77-9

莫氯贝胺

货号 B1677376
CAS 编号: 71320-77-9
分子量: 268.74 g/mol
InChI 键: YHXISWVBGDMDLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moclobemide is a monoamine oxidase (MAO) inhibitor used to treat certain types of mental depression . It works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .


Synthesis Analysis

The biocatalytic synthesis of amides from carboxylic acids and primary amines in aqueous media can be achieved using the ATP-dependent amide bond synthetase McbA, via an adenylate intermediate, using only 1.5 equiv of the amine nucleophile . The broader substrate specificity of McbA was exploited in the synthesis of moclobemide .


Molecular Structure Analysis

Moclobemide has a molecular formula of C13H17ClN2O2 and a molecular weight of 268.739 . Its IUPAC Standard InChI is InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) .

科学研究应用

1. Biocatalytic Synthesis of Moclobemide

  • Application Summary : Moclobemide is synthesized using the amide bond synthetase McbA in conjunction with an ATP recycling system. This process involves the coupling of carboxylic acids and primary amines in aqueous media to produce amides .
  • Methods of Application : The enzyme McbA is used to couple a range of simple aliphatic amines, including methylamine, butylamine, and hexylamine, to the native carboxylic acid substrate 1-acetyl-9H-β-carboline-3-carboxylic acid, resulting in amide products with up to >99% conversion . The synthesis of moclobemide is achieved through the reaction of 4-chlorobenzoic acid with 1.5 equivalents of 4-(2-aminoethyl)morpholine .
  • Results : The broader substrate specificity of McbA was exploited in the synthesis of the monoamine oxidase A inhibitor moclobemide .

2. Treatment of Depression in Elderly Patients with Cognitive Decline

  • Application Summary : Moclobemide is used in the treatment of elderly patients with a DSM–III diagnosis of dementia and/or DSM–III major depression .
  • Methods of Application : In a double-blind trial, patients were randomly allocated to treatment with either moclobemide 400 mg daily or placebo for 42 days .
  • Results : Moclobemide, compared with placebo, produced significantly greater improvement in both the demented and depressed groups (P = 0.001 both diagnostic groups). There was an improvement in cognitive function as measured by the SCAG Factor 1 in moclobemide treated patients (P = 0.005 DEM+D; P = 0.02 MDE+CD) .

3. Treatment of Bipolar Disorder

  • Application Summary : Moclobemide is used in the treatment of bipolar disorder .
  • Methods of Application : The specific methods of application can vary, but typically involve oral administration of Moclobemide in prescribed doses .
  • Results : Moclobemide has shown efficacy in managing bipolar disorder, with most studies indicating that it is more efficacious than placebo medication and similarly efficacious as tricyclic antidepressants (TCA) or selective serotonin reuptake inhibitors (SSRIs) .

4. Treatment of Social Anxiety

  • Application Summary : Moclobemide is used to treat social anxiety .
  • Methods of Application : The specific methods of application can vary, but typically involve oral administration of Moclobemide in prescribed doses .
  • Results : Moclobemide has shown to be effective in treating social anxiety .

5. Treatment of Unipolar Depression

  • Application Summary : Moclobemide is used in the treatment of unipolar depression .
  • Methods of Application : The specific methods of application can vary, but typically involve oral administration of Moclobemide in prescribed doses .
  • Results : Moclobemide has demonstrated effectiveness and efficacy in the treatment and management of major depressive disorder, with both endogenous and non-endogenous depression responding . It has a fast onset of action compared to other antidepressants and is significantly more tolerable .

6. Treatment of Social Anxiety

  • Application Summary : Moclobemide is used to treat social anxiety .
  • Methods of Application : The specific methods of application can vary, but typically involve oral administration of Moclobemide in prescribed doses .
  • Results : Moclobemide has shown to be effective in treating social anxiety .

安全和危害

Moclobemide should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed . In terms of toxicity, the LD50 in mice is 730mg/kg and in rats is 1,300mg/kg .

属性

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXISWVBGDMDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040554
Record name Moclobemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moclobemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L
Record name SID846440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Moclobemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moclobemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of moclobemide involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms., The exact mechanism of antidepressant effect is unknown; however, it is established that the activity of the enzyme monoamine oxidase (MAO) is inhibited. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters, such as norepinephrine and dopamine. Moclobemide, as a selective MAO inhibitor, preferentially inhibits monoamine oxidase-A (MAO-A) and, to a lesser extent, monoamine oxidase-B (MAO-B) (approximately 80% inhibition of MAO-A and 20% to 30% inhibition of MAO-B, 300 mg). Reduced MAO activity results in an increased concentration of serotonin and catecholamine neurotransmitters in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. This increased availability of one or more monoamines has been thought to be the basis for the antidepressant activity of MAO inhibitors. MAO-A inhibition by moclobemide is short-acting (maximum 24 hours) and reversible (transient binding to MAO-A). In contrast, some other MAO inhibitors (phenelzine, tranylcypromine) are non-selective, long-acting, and irreversible in their binding to MAO-A and MAO-B.
Record name Moclobemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MOCLOBEMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Moclobemide

Color/Form

Crystals from isopropanol

CAS RN

71320-77-9
Record name Moclobemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71320-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moclobemide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071320779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moclobemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moclobemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOCLOBEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0Y7AZB63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MOCLOBEMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Moclobemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137 °C
Record name Moclobemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MOCLOBEMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4.0 G. of α-(p-chlorophenyl)-N-(2-morpholinoethyl)-nitrone are heated to 90° C. in 15 ml. of glacial acetic acid and 15 ml. of acetic anhydride for 24 hours. The mixture is then cooled to room temperature, poured into 200 ml. of ice-water and rendered basic with 20% sodium hydroxide solution. Thereafter, the mixture is extracted twice with 100 ml. of methylene chloride each time. The methylene chloride extract is washed with water, dried over sodium sulfate and evaporated. The residue is chromatographed over a silica gel column with a mixture of chloroform and ethanol. The product is recrystallized from isopropanol, and 0.13 g. of p-chloro-N-(2-morpholinoethyl)-benzamide is obtained, which is identical to the product obtained in Example 1.
Name
α-(p-chlorophenyl)-N-(2-morpholinoethyl)-nitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

26 G. of p-chlorobenzaldehyde and 24 g. of N-(2-aminoethyl)-morpholine are boiled in 150 ml. of benzene for 3 hours under reflux with water being separated. Then, the mixture is evaporated to dryness and the residue is distilled at 165° C./0.01 mmHg. 5 G. of the resulting 4-{2-[(p-chlorobenzylidene)-amino]-ethyl}-morpholine, 2.3 g. of sodium acetate and 3 ml. of 30% hydrogen peroxide are stirred in 60 ml. of methanol overnight at room temperature. Thereafter, the mixture is evaporated to dryness and the residue is taken up in 50 ml. of methylene chloride and 50 ml. of water. The phases are separated and the aqueous phase extracted with 50 ml. of methylene chloride. The methylene chloride extract is dried over sodium sulfate and evaporated. The residue is chromatographed over a silica gel column with a mixture of chloroform and ethanol. The pure fractions are combined and evaporated. The residue is recrystallized from isopropanol, and 0.7 g. of p-chloro-N-(2-morpholinoethyl)-benzamide is obtained, which is identical to the product obtained in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moclobemide
Reactant of Route 2
Reactant of Route 2
Moclobemide
Reactant of Route 3
Reactant of Route 3
Moclobemide
Reactant of Route 4
Reactant of Route 4
Moclobemide
Reactant of Route 5
Reactant of Route 5
Moclobemide
Reactant of Route 6
Reactant of Route 6
Moclobemide

Citations

For This Compound
19,400
Citations
B Fulton, P Benfield - Drugs, 1996 - Springer
… ), moclobemide is a reversible and selective inhibitor of the MAO-A isozyme. Moclobemide … or over-the-counter decongestants with moclobemide as there is with older MAO inhibitors. …
Number of citations: 116 link.springer.com
J Angst, M Stabl - Psychopharmacology, 1992 - Springer
… by moclobemide requires a change in clinical thinking on antidepressants. Moclobemide … Agitated depressives do not respond less well than non-agitated patients to moclobemide. …
Number of citations: 143 link.springer.com
A Fitton, D Faulds, KL Goa - Drugs, 1992 - Springer
… ) in healthy volunteers receiving moclobemide 600 mg/day. Moclobemide has a less marked … Therapeutic doses of moclobemide did not influence vigilance or short/long term memory in …
Number of citations: 160 link.springer.com
W Haefely, WP Burkard, AM Cesura, R Kettler… - …, 1992 - Springer
… with preference for MAO-A; moclobemide is a prototype of this new … Moclobemide increases the content of serotonin, … is less pronounced after taking moclobemide than after irreversible …
Number of citations: 141 link.springer.com
H Freeman - The Lancet, 1993 - Elsevier
Background,,. To understand the development of moclobemide, a selective monoamine oxidase inhibitor (MAOI) for use in depression, we need to consider its origins in antituberculosis …
Number of citations: 64 www.sciencedirect.com
J Dingemanse, N Wood, T Guentert, S Øie… - …, 1998 - Springer
… with moclobemide 450 mg bid but not with 600 mg bid The clearance of moclobemide … In conclusion, the maximum tolerated dose of moclobemide in healthy subjects is 600 mg …
Number of citations: 39 link.springer.com
U Bonnet - CNS drug reviews, 2002 - Wiley Online Library
… The benzamide moclobemide is a reversible inhibitor of monoamine‐oxidase‐A (RIMA). It … review, this article focuses primarily on moclobemide's evolution, pharmacodynamic and …
Number of citations: 64 onlinelibrary.wiley.com
GK Isbister, LP Hackett, AH Dawson… - British journal of …, 2003 - Wiley Online Library
… Methods All moclobemide overdoses presenting over a 10‐… were made between moclobemide alone and moclobemide with a … In five patients serial moclobemide concentrations were …
Number of citations: 78 bpspubs.onlinelibrary.wiley.com
LF Gram, TW Guentert, S Grange… - Clinical …, 1995 - Wiley Online Library
… A inhibitor moclobemide was given in … moclobemide clearance values (median, single dose: 16.1 versus 43.2 L · hr −1 ; steady state: 13.4 versus 22.1 L · hr −1 and longer moclobemide …
Number of citations: 135 ascpt.onlinelibrary.wiley.com
M Roth, CQ Mountjoy, R Amrein… - The British Journal of …, 1996 - cambridge.org
BackgroundThe new reversible MAOI moclobemide was … allocated to treatment with either moclobemide 400 mg daily or … Scale scores showed that moclobemide, compared with …
Number of citations: 245 www.cambridge.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。